Vasoconstrictor Potency in Human Arteries: A Direct Comparison to Norepinephrine and Phenylephrine
3-[1-(Methylamino)ethyl]phenol hydrochloride (metaraminol) exhibits a significantly lower vasoconstrictor potency than norepinephrine but a higher potency than phenylephrine in human isolated radial and pulmonary arteries [1]. This graded potency profile is crucial for studies requiring a less intense vasoconstrictive stimulus.
| Evidence Dimension | Vasoconstriction Potency |
|---|---|
| Target Compound Data | pEC50 = 5.56 ± 0.07 (radial artery); 5.56 ± 0.09 (pulmonary artery) |
| Comparator Or Baseline | Norepinephrine: pEC50 = 6.99 ± 0.06 (radial); 6.86 ± 0.11 (pulmonary). Phenylephrine: pEC50 = 6.14 ± 0.09 (radial); 5.94 ± 0.05 (pulmonary). |
| Quantified Difference | Approximately 27-fold less potent than norepinephrine and 3.8-fold less potent than phenylephrine in radial arteries. |
| Conditions | Concentration-response curves in human isolated radial and pulmonary artery ring segments mounted in organ baths. |
Why This Matters
This data provides a quantitative benchmark for experimental design, allowing researchers to select the appropriate vasopressor concentration to achieve a desired level of constriction without receptor saturation or non-specific effects.
- [1] Currigan DA, Hughes RJA, Wright CE, Angus JA, Soeding PF. Vasoconstrictor responses to vasopressor agents in human pulmonary and radial arteries: an in vitro study. Anesthesiology. 2014;121(5):930-936. doi:10.1097/ALN.0000000000000430 View Source
